molecular formula C15H17FN2O B1371107 1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol CAS No. 1153369-70-0

1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol

Cat. No.: B1371107
CAS No.: 1153369-70-0
M. Wt: 260.31 g/mol
InChI Key: NLPCBQZPESMTOD-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Aromatic Amines in Organic Chemistry

The development of fluorinated aromatic amines traces its origins to the pioneering work of Alexander Borodin in 1862, who first demonstrated nucleophilic replacement of halogen atoms by fluoride, establishing the foundation for modern fluorine incorporation methodologies. The systematic exploration of aromatic fluorination gained significant momentum in 1927 when Schiemann developed an aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This breakthrough method, known as the Schiemann reaction, became a cornerstone technique for introducing fluorine atoms into aromatic systems and remains relevant in contemporary synthetic chemistry. Throughout the early twentieth century, the development of fluorinated aromatic compounds was driven primarily by industrial applications, particularly in the refrigerant industry with the discovery of nonflammable, nontoxic compounds like trichlorofluoromethane and dichlorodifluoromethane in 1929. The pharmaceutical significance of fluorinated aromatic amines became increasingly apparent during the latter half of the twentieth century, as researchers discovered that fluorine substitution could dramatically improve the metabolic stability and biological activity of drug candidates.

The evolution of synthetic methodologies for fluorinated aromatic amines has been marked by several key technological advances that have expanded the scope and efficiency of fluorine incorporation strategies. Gottlieb's report in 1936 of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride represented the first example of halogen exchange methodology in fluoroarene synthesis, providing a practical alternative to the Schiemann reaction for specific synthetic applications. During World War II, the Manhattan Project catalyzed significant advances in fluorine chemistry, leading to the development of direct fluorination methods using elemental fluorine, though these early approaches were often violent and difficult to control. The work of Bigelow and Fukuhara in 1941, who reported direct fluorination of benzene with elemental fluorine in the vapor phase over copper gauze catalyst to give perfluorocyclohexane, demonstrated that controlled fluorination reactions were achievable under appropriate conditions. Modern synthetic approaches have evolved to include photoredox catalysis methods that allow for mild, visible-light-induced trifluoromethylation procedures, which are particularly amenable to late-stage synthetic modification of aromatic and heteroaromatic systems without requiring pre-activation of the aromatic ring.

Historical Period Key Development Methodology Significance
1862 Borodin's fluoride substitution Nucleophilic replacement First organofluorine synthesis
1927 Schiemann reaction Diazonium salt decomposition Systematic aromatic fluorination
1936 Gottlieb halogen exchange Potassium fluoride substitution Alternative fluorination method
1941 Bigelow-Fukuhara direct fluorination Elemental fluorine over catalyst Controlled fluorination approach
Modern era Photoredox catalysis Visible-light trifluoromethylation Mild reaction conditions

Structural Significance of Pyridine-Methylamino Motifs in Bioactive Compounds

The incorporation of pyridine-methylamino motifs into bioactive compounds represents a fundamental strategy in medicinal chemistry for enhancing pharmacological properties and achieving selective biological activity. Research has demonstrated that the presence of pyridine or dihydropyridine ring systems can have substantial impact on the pharmacological profiles of drugs and bioactive molecules, with pyridine motifs specifically improving biochemical potency, metabolic stability, enhancing permeability, and addressing protein-binding challenges. The structural significance of pyridine rings in pharmaceutical development is exemplified by numerous successful drug design campaigns where replacement of phenyl groups with pyridine has led to dramatic improvements in biological activity. Vanotti and colleagues successfully developed a potent Cdc7 kinase inhibitor by substituting a phenyl group with pyridine, demonstrating the profound impact that this heterocyclic substitution can have on target engagement. Similarly, the metabolic stability of thiourea-based nicotinamide phosphoribosyltransferase inhibitors has been shown to improve by 160-fold when terminal phenyl rings are replaced with pyridine, highlighting the role of this heterocycle in conferring resistance to metabolic degradation.

The methylamino component of pyridine-methylamino motifs provides additional structural diversity and functional capability that extends beyond simple nitrogen incorporation. The tertiary amine functionality created by methyl substitution on the amino nitrogen introduces significant conformational flexibility while maintaining the basic character necessary for many biological interactions. This structural feature enables the formation of stable complexes with biological macromolecules through both hydrogen bonding and electrostatic interactions, while the methyl group provides hydrophobic character that can enhance membrane permeability and tissue distribution. The specific positioning of the methylamino group relative to the pyridine ring creates a distinctive spatial arrangement that can engage in pi-pi stacking interactions with aromatic amino acids in proteins, potentially influencing protein function and enzymatic activity. Recent studies have shown that compounds containing pyridine-methylamino motifs demonstrate significant antibacterial and antifungal properties, with various derivatives showing potent effects against both Gram-positive and Gram-negative bacteria, as evidenced by favorable minimum inhibitory concentration values.

The combination of pyridine and methylamino structural elements creates unique electronic and steric properties that distinguish these compounds from simpler heterocyclic systems. The pyridine nitrogen provides a Lewis basic site that can coordinate with metal centers or participate in hydrogen bonding, while simultaneously serving as an electron-withdrawing group that modulates the electronic properties of adjacent functional groups. The methylamino substituent introduces additional basicity and provides a site for further chemical modification, enabling the synthesis of diverse analogs for structure-activity relationship studies. Research has shown that the specific substitution pattern of pyridine-methylamino motifs can dramatically influence biological activity, with subtle changes in regiochemistry or stereochemistry leading to significant differences in potency and selectivity. The structural significance of these motifs is further enhanced by their ability to engage in multiple simultaneous interactions with biological targets, including hydrogen bonding through the pyridine nitrogen, hydrophobic interactions through the methyl group, and pi-pi stacking through the aromatic pyridine ring system.

Structural Component Electronic Effect Biological Function Pharmacological Benefit
Pyridine nitrogen Electron-withdrawing Lewis base coordination Enhanced protein binding
Methylamino group Basic character Hydrogen bond acceptor/donor Improved membrane permeability
Aromatic ring system Pi-electron density Pi-pi stacking interactions Selective target engagement
Combined motif Modulated basicity Multiple interaction modes Enhanced metabolic stability

Properties

IUPAC Name

1-[3-fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-11(19)12-6-7-15(14(16)9-12)18(2)10-13-5-3-4-8-17-13/h3-9,11,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPCBQZPESMTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N(C)CC2=CC=CC=N2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

A common approach starts with a 3-fluoro-4-substituted phenyl ethanone or similar fluorinated aromatic ketone. The key step involves nucleophilic substitution by a methyl(pyridin-2-ylmethyl)amine derivative.

  • Reagents and Conditions:

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine
    • Temperature: Ambient to moderate heating (25–110 °C)
    • Atmosphere: Argon or nitrogen inert gas flow
  • Mechanism:
    The amine nucleophile attacks the electrophilic aromatic carbon bearing a good leaving group (e.g., halide), displacing it and forming the C–N bond.

  • Example:
    A fluorinated aromatic halide (e.g., 3-fluoro-4-bromophenyl ethanone) reacts with methyl(pyridin-2-ylmethyl)amine under NaH in DMF to yield the substituted amine intermediate.

Reductive Amination

Alternatively, the compound can be synthesized by reductive amination of 3-fluoro-4-aminophenyl ethanone with pyridin-2-ylmethyl derivatives.

  • Reagents and Conditions:

    • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)
    • Solvent: Methanol or dichloromethane
    • Temperature: Room temperature to 70 °C
    • Acid catalyst: Acetic acid or tosic acid to facilitate imine formation
  • Procedure:
    The ketone and amine are mixed to form an imine intermediate, which is subsequently reduced in situ to the secondary amine.

Hydroxyethyl Side Chain Formation

The ethan-1-ol moiety can be introduced or modified by reduction of the corresponding ketone or aldehyde intermediate:

  • Reagents:
    • Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
  • Conditions:
    • Anhydrous ether solvents
    • Low temperature (0 to 25 °C)

Reduction converts the ketone group to the corresponding secondary alcohol, completing the ethan-1-ol side chain.

Purification and Isolation

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Crystallization from ethanol or aqueous ethanol may be employed to obtain pure solid forms.
  • Analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry confirm the structure and purity.

Data Table Summarizing Typical Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 3-Fluoro-4-bromophenyl ethanone NaH, methyl(pyridin-2-ylmethyl)amine, DMF, 25-80 °C, Ar atmosphere 3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl ethanone 60–80 Nucleophilic substitution step
2 Intermediate ketone NaBH4 or LiAlH4, ether, 0–25 °C 1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol 75–90 Reduction to secondary alcohol
3 Crude product Silica gel chromatography, hexane/ethyl acetate Pure target compound 85–95 Purification and isolation

Research Findings and Optimization

  • Reaction Atmosphere: Use of inert gas (argon or nitrogen) is critical to prevent oxidation or moisture interference, especially in base-sensitive steps like NaH-mediated substitution.
  • Microwave Irradiation: Some protocols employ microwave heating to accelerate reactions such as amide formation or substitution, improving yields and reaction times significantly.
  • Choice of Base: Sodium hydride is preferred for strong deprotonation; however, milder bases like potassium carbonate can be used depending on substrate sensitivity.
  • Solvent Effects: Polar aprotic solvents such as DMF and N-methylpyrrolidone enhance nucleophilicity and solubility of reactants, improving reaction efficiency.
  • Purification Techniques: Silica gel chromatography remains the gold standard for purity, but recrystallization from ethanol-water mixtures offers a cost-effective alternative.

Comparative Notes on Related Compounds

  • The substitution pattern on the pyridine ring (position 2 vs. 3 or 4) affects the nucleophilicity and steric hindrance, influencing reaction rates and yields.
  • Fluorine substitution enhances hydrogen bonding and metabolic stability but requires careful handling due to its electron-withdrawing effects on aromatic substitution steps.

Chemical Reactions Analysis

Types of Reactions

1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the fluorine atom enhances the reactivity and stability of the compound, making it suitable for synthetic applications in drug development and materials science.

Chemical Reactions
The compound undergoes several types of reactions:

  • Oxidation : Can convert the ethan-1-ol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : The compound can be reduced to modify functional groups or convert the pyridine moiety to a piperidine ring using lithium aluminum hydride.
  • Substitution : The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

Biological Research Applications

Drug Discovery
Research indicates that 1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol has potential as a bioactive compound in drug discovery. Its unique structure allows it to interact with biological macromolecules effectively, which could lead to the development of new therapeutic agents targeting various diseases .

Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, while the pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and activity.

Medical Applications

Therapeutic Potential
The compound is being explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to inhibit specific enzymes or receptors makes it a candidate for further pharmacological studies .

Industrial Applications

Advanced Materials Development
In industrial settings, this compound is utilized in the formulation of advanced materials and agrochemicals. Its chemical properties allow for the creation of materials with enhanced durability and performance characteristics .

Case Studies and Research Findings

StudyFocusFindings
ACK1/TNK2 InhibitorsIdentified novel inhibitors using fragment-based approaches; compounds similar to 1-{3-Fluoro... showed promising results in inhibiting tyrosine kinase activity.
Antimicrobial ActivityInvestigated derivatives of similar compounds; demonstrated significant antimicrobial effects against various pathogens.
Drug MetabolismExplored metabolic stability; compounds structurally related to 1-{3-Fluoro... were assessed for their pharmacokinetic profiles.

Mechanism of Action

The mechanism by which 1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and activity .

Comparison with Similar Compounds

2-((1-(2-Fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (Flonoltinib Maleate, FM)

  • Molecular Formula : C₂₆H₃₃FN₈O
  • Molar Mass : 510.60 g/mol
  • Key Features: Incorporates a piperidin-4-yl group, a pyrimidin-2-ylamino substituent, and an isopropylpyrazole moiety.
  • Application: A novel JAK2/FLT3 inhibitor with demonstrated efficacy in preclinical models of myeloproliferative neoplasms. Its extended heterocyclic framework enhances target binding affinity compared to simpler ethanol derivatives like the target compound .

1-[4-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol

  • Molecular Formula : C₁₅H₁₄ClF₃N₂O
  • Molar Mass : 330.73 g/mol
  • Key Features : Features a trifluoromethylpyridine substituent and a chlorine atom, increasing lipophilicity and metabolic stability.

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

  • Molecular Formula: C₉H₉F₄NO
  • Molar Mass : 223.17 g/mol
  • Key Features: Chiral aminoethanol backbone with a trifluoromethyl group at the 4-position of the phenyl ring.
  • Application : Serves as a chiral building block for asymmetric synthesis, particularly in neuropharmacology due to its structural resemblance to neurotransmitter analogues .

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol

  • Molecular Formula: C₉H₉F₄NO
  • Molar Mass : 223.17 g/mol
  • Key Features : Simplified structure with a single trifluoromethyl-fluoroaniline group.
  • Application : Used in organic synthesis for constructing fluorinated aromatic amines, with applications in agrochemicals .

Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Applications
1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol C₁₆H₁₈FN₂O 282.33 Pyridin-2-ylmethylamino, 3-fluoro-phenyl Synthetic building block
Flonoltinib Maleate (FM) C₂₆H₃₃FN₈O 510.60 Piperidin-4-yl, pyrimidin-2-ylamino, isopropylpyrazole JAK2/FLT3 inhibitor
1-[4-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol C₁₅H₁₄ClF₃N₂O 330.73 Chloro-trifluoromethylpyridine, benzyl alcohol Kinase inhibitor intermediate
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol C₉H₉F₄NO 223.17 Chiral aminoethanol, trifluoromethylphenyl Chiral synthon for neuropharmacology
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol C₉H₉F₄NO 223.17 Trifluoromethyl-fluoroaniline Agrochemical intermediate

Key Research Findings

  • Electronic Effects: The pyridin-2-ylmethyl group in the target compound enhances π-π stacking interactions compared to simpler phenyl ethanol derivatives, as observed in crystallographic studies using SHELX software .
  • Pharmacological Relevance: Flonoltinib Maleate (FM) demonstrates superior inhibitory activity against JAK2/FLT3 compared to Fedratinib (IC₅₀ < 10 nM vs. ~100 nM), attributed to its extended heterocyclic framework .
  • Synthetic Utility : The trifluoromethyl group in analogues like CAS 1424559-84-1 increases metabolic stability by resisting oxidative degradation, a critical factor in drug design .

Biological Activity

1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol is a complex organic compound notable for its unique structural features, including a fluorinated aromatic ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN2OC_{15}H_{17}FN_2O, with a molecular weight of approximately 260.31 g/mol. The presence of the fluorine atom enhances hydrogen bonding capabilities, while the pyridine group facilitates π-π stacking interactions with biological macromolecules. These characteristics contribute to its biological activity by improving binding affinity to target proteins and influencing enzymatic functions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The fluorine atom enhances binding capabilities, allowing for stronger interactions with proteins, while the pyridine moiety can engage with aromatic amino acids, potentially modulating protein function.

Biological Activity Studies

Recent studies have explored the antibacterial and antifungal properties of similar compounds, providing insights into the potential bioactivity of this compound. For instance, various pyridine derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .

Table 1: Comparative Biological Activity of Pyridine Derivatives

Compound NameMIC (mg/mL)Target OrganismsActivity Type
Compound A0.0039Staphylococcus aureusAntibacterial
Compound B0.025Escherichia coliAntibacterial
Compound C3.125Candida albicansAntifungal

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally similar to this compound in treating infections caused by resistant bacterial strains:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of pyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing that modifications in the chemical structure significantly influenced activity levels. The most effective derivatives exhibited MIC values comparable to standard antibiotics .
  • Antifungal Evaluation : Another research focused on antifungal properties against Candida species, demonstrating that specific substitutions on the pyridine ring enhanced antifungal activity, suggesting a potential pathway for developing new antifungal agents based on this scaffold .

Applications in Drug Discovery

Due to its promising biological activities, this compound is being investigated as a lead compound in drug development. Its ability to modulate enzymatic activities and interact with various biological targets positions it as a candidate for further pharmacological studies.

Q & A

Q. What are the optimal synthetic routes for 1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of fluorinated aromatic alcohols often employs Friedel-Crafts acylation or nucleophilic substitution. For this compound, a plausible route involves:

  • Step 1 : Introduce the pyridinylmethylamino group via reductive amination between 3-fluoro-4-aminophenol and pyridine-2-carbaldehyde, using NaBH₃CN as a reducing agent .
  • Step 2 : Protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during subsequent alkylation or acylation.
  • Step 3 : Methylate the secondary amine using methyl iodide in the presence of a base like K₂CO₃ .
  • Step 4 : Deprotect the hydroxyl group using tetrabutylammonium fluoride (TBAF).
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC .
  • Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the fluorophenyl ring (δ ~6.8–7.2 ppm for aromatic protons) and the ethanol moiety (δ ~3.7 ppm for CH₂OH) .
    • ¹⁹F NMR : Detect the fluorine atom (δ ~-110 ppm for meta-fluorine) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₅H₁₆FN₂O) with <2 ppm error .
  • HPLC-PDA : Assess purity using a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a stability study with the following protocol:

  • Sample Preparation : Dissolve the compound in buffers (pH 1–10) and store at 25°C, 40°C, and 60°C .
  • Analysis : Use HPLC at intervals (0, 1, 7, 14 days) to quantify degradation products.
  • Key Metrics :
    • Degradation Kinetics : Calculate rate constants (k) using first-order models.
    • Major Degradation Pathways : Identify hydrolyzed or oxidized byproducts via LC-MS .

Advanced Research Questions

Q. What biological targets or pathways are plausible for this compound, based on structural analogs?

Methodological Answer: The pyridinylmethylamino and fluorophenyl motifs suggest potential interactions with:

  • Apoptosis Proteins : Structural analogs (e.g., ASTX660) inhibit XIAP/cIAP1 by mimicking SMAC peptides .
  • Kinases : The pyridine ring may act as a hinge-binding motif in kinase inhibition assays.
    Experimental Design :
  • In Vitro Screening : Use fluorescence polarization assays for IAP binding .
  • Cellular Assays : Test apoptosis induction in cancer cell lines (e.g., MDA-MB-231) via caspase-3/7 activation .

Q. How do metabolic pathways affect the compound’s bioavailability, and what are its major metabolites?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450 enzymes (CYP3A4/CYP2D6) likely oxidize the ethanol group to a ketone or hydroxylate the pyridine ring .
  • Phase II Metabolism : Glucuronidation at the hydroxyl group, detectable via LC-MS/MS in hepatocyte incubations .
    Methodology :
  • In Vitro MetID : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF analysis .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and clearance in rodent models.

Q. What computational strategies can predict binding modes and optimize potency?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with XIAP BIR3 domain (PDB: 3UK6). Focus on key residues (e.g., Glu314, Trp323) .
  • QSAR Modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
  • MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Source Comparison : Check assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) .
  • Compound Integrity : Re-analyze batches via NMR/HPLC to rule out degradation .
  • Dose-Response Validation : Repeat experiments with a 10-point dilution series (1 nM–100 µM) to confirm EC₅₀ trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol
Reactant of Route 2
1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.